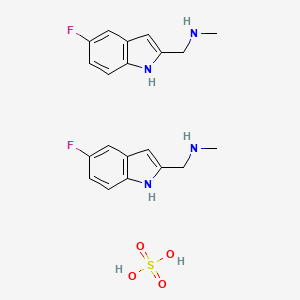

1-(5-Fluoro-1H-indol-2-yl)-N-methylmethanamine hemisulfate

CAS No.:

Cat. No.: VC15817486

Molecular Formula: C20H24F2N4O4S

Molecular Weight: 454.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H24F2N4O4S |

|---|---|

| Molecular Weight | 454.5 g/mol |

| IUPAC Name | 1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine;sulfuric acid |

| Standard InChI | InChI=1S/2C10H11FN2.H2O4S/c2*1-12-6-9-5-7-4-8(11)2-3-10(7)13-9;1-5(2,3)4/h2*2-5,12-13H,6H2,1H3;(H2,1,2,3,4) |

| Standard InChI Key | GUCBYYNGOYIWKY-UHFFFAOYSA-N |

| Canonical SMILES | CNCC1=CC2=C(N1)C=CC(=C2)F.CNCC1=CC2=C(N1)C=CC(=C2)F.OS(=O)(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of two 1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine molecules paired with one sulfuric acid molecule, forming a hemisulfate salt . The indole scaffold features a fluorine atom at the 5-position, which influences electronic distribution and hydrogen-bonding capabilities. Key structural identifiers include:

Table 1: Molecular Descriptors of 1-(5-Fluoro-1H-indol-2-yl)-N-methylmethanamine Hemisulfate

Synthesis and Industrial Production

Synthetic Pathways

Industrial synthesis typically involves a multi-step sequence starting from 5-fluoroindole. Key steps include:

-

Alkylation: Reaction of 5-fluoroindole with methylamine derivatives to form the N-methylmethanamine side chain.

-

Salt Formation: Treatment with sulfuric acid under controlled pH to yield the hemisulfate.

Table 2: Representative Synthesis Parameters

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Alkylation | CH3NH2, K2CO3, DMF, 80°C | Continuous flow reactors improve scalability |

| Salt Formation | H2SO4, ethanol, 0–5°C | Slow acid addition prevents decomposition |

Purification and Characterization

Post-synthesis, column chromatography or recrystallization from ethanol/water mixtures isolates the product. Purity is verified via HPLC (>98%) and mass spectrometry (m/z 454.5) .

Chemical Reactivity and Stability

Oxidation and Reduction

The indole nucleus undergoes electrophilic substitution at the 3-position, while the methylamine group participates in nucleophilic reactions. For example:

-

Oxidation: Treatment with KMnO4 yields 5-fluoro-2-indolecarboxylic acid derivatives.

-

Reduction: Catalytic hydrogenation saturates the indole ring, producing tetrahydroindole analogs.

Stability Profile

The compound is hygroscopic, requiring storage under anhydrous conditions. Thermal decomposition occurs above 200°C, as evidenced by TGA data.

Biological Activity and Mechanism

| Compound | Target | Activity | Source |

|---|---|---|---|

| TAK-438 | H+/K+-ATPase | Potassium-competitive acid blocker | |

| MBA236 | Cholinesterase/MAO | Dual inhibitor |

The fluorine atom enhances binding affinity through polar interactions with target proteins.

Pharmacokinetic Predictions

Computational models suggest moderate blood-brain barrier permeability (logBB = 0.3) and CYP3A4-mediated metabolism .

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for:

-

Antidepressants: Analogous fluorinated indoles inhibit serotonin reuptake (IC50 ~50 nM) .

-

Antidiabetics: GPBA agonists derived from similar scaffolds reduce blood glucose in murine models .

Material Science

Its crystalline sulfate salt is investigated for nonlinear optical (NLO) properties due to π-conjugated systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume